
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide: is a synthetic organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide typically involves the reaction of 2-ethoxyaniline with pyrimidine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: N-(2-ethoxyphenyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of N-(2-ethoxyphenyl)pyrimidine-2-carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of N-(2-substituted phenyl)pyrimidine-2-carboxamide derivatives.
科学的研究の応用
Anti-inflammatory Properties
Recent studies highlight the anti-inflammatory potential of pyrimidine derivatives, including N-(2-ethoxyphenyl)pyrimidine-2-carboxamide. Research indicates that similar compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting their potential as therapeutic agents for inflammatory diseases .
Table 1: Comparative IC50 Values of Pyrimidine Derivatives Against COX Enzymes
Compound | IC50 (μmol) | Reference |
---|---|---|
Celecoxib | 0.04 ± 0.01 | |
This compound | TBD | TBD |
Other Pyrimidine Derivatives | TBD | TBD |
Antitubercular Activity
This compound and related compounds have been evaluated for their activity against Mycobacterium tuberculosis (Mtb). A screening process revealed that certain pyrimidine carboxamides possess novel mechanisms of action, making them promising candidates for tuberculosis treatment without cross-resistance to conventional drugs . This suggests that further exploration of this compound could lead to effective antitubercular therapies.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications to the pyrimidine core and the ethoxyphenyl substituent significantly influence biological activity.
Table 2: Key Structural Modifications and Their Effects on Activity
Modification | Effect on Activity | Reference |
---|---|---|
Substitution on pyrimidine core | Enhanced COX inhibition | |
Variations in ethoxyphenyl group | Altered solubility and potency |
In Vivo Studies
In vivo assessments using carrageenan-induced paw edema models have demonstrated the efficacy of pyrimidine derivatives in reducing inflammation. Compounds similar to this compound exhibited ED50 values comparable to indomethacin, a widely used anti-inflammatory drug . These findings underscore the potential therapeutic applications of this compound in treating inflammatory conditions.
Mechanistic Insights
Chemoproteomic analyses have identified specific targets for pyrimidine carboxamides, revealing insights into their mechanisms of action against Mtb. This includes interactions with proteins involved in cell wall synthesis and other critical pathways, which could lead to innovative treatment strategies for tuberculosis .
Future Directions and Research Opportunities
The applications of this compound are still being explored. Future research could focus on:
- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- Exploring Combination Therapies : Investigating the synergistic effects when combined with existing anti-inflammatory or antitubercular agents.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory responses, leading to reduced production of inflammatory mediators.
類似化合物との比較
- N-(2-methoxyphenyl)pyrimidine-2-carboxamide
- N-(2-chlorophenyl)pyrimidine-2-carboxamide
- N-(2-fluorophenyl)pyrimidine-2-carboxamide
Comparison: N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, fluoro), the ethoxy group may enhance its solubility and interaction with specific molecular targets, potentially leading to improved pharmacological properties.
生物活性
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the biosynthesis of prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the pyrimidine ring and the ethoxyphenyl substituent can significantly influence its potency and selectivity against COX isoforms. For instance, compounds with electron-donating groups on the pyrimidine ring tend to show enhanced anti-inflammatory activity due to improved binding affinity to the COX active site .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibition of COX-2 with an IC50 value comparable to that of established NSAIDs like celecoxib . The compound also showed a favorable selectivity index over COX-1, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors.
In Vivo Studies
In vivo assessments using carrageenan-induced paw edema models in rats revealed that this compound significantly reduced edema formation, indicating strong anti-inflammatory effects. The effective dose (ED50) was found to be lower than that of traditional NSAIDs, highlighting its potential as a safer alternative for chronic inflammatory conditions .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Chronic Inflammation Models : In a study involving chronic inflammation models, administration of this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, further supporting its role as an anti-inflammatory agent .
- Cancer Research : Preliminary studies have indicated that this compound may also possess anticancer properties. It was shown to induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant cytotoxicity .
Comparative Data Table
Compound Name | Target Enzyme | IC50 (μM) | ED50 (μM) | Selectivity Index |
---|---|---|---|---|
This compound | COX-2 | 0.04 | 8.23 | Higher than COX-1 |
Celecoxib | COX-2 | 0.04 | 9.17 | Standard |
Indomethacin | COX-1/COX-2 | 0.05 | 9.17 | Non-selective |
特性
IUPAC Name |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-11-7-4-3-6-10(11)16-13(17)12-14-8-5-9-15-12/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGXLRYYPGFPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。